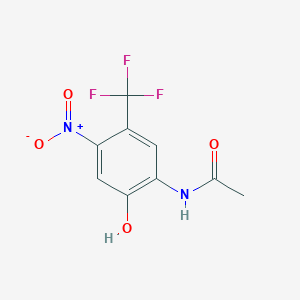
N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide is an organic compound with the molecular formula C9H7F3N2O4. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a hydroxy group attached to a phenyl ring, along with an acetamide moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide typically involves the nitration of a trifluoromethyl-substituted phenol, followed by acetylation. One common method includes the following steps:
Nitration: The starting material, 2-hydroxy-5-(trifluoromethyl)phenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.
Acetylation: The nitrated product is then acetylated using acetic anhydride in the presence of a base such as pyridine. This step introduces the acetamide group to the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of substituted phenyl derivatives
科学的研究の応用
N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the development of agrochemicals and materials science, where its stability and reactivity are advantageous.
作用機序
The mechanism of action of N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing lipophilicity and metabolic stability. The nitro group may participate in redox reactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide
- 4-Nitro-3-(trifluoromethyl)phenol
- 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
N-(2-Hydroxy-4-nitro-5-(trifluoromethyl)phenyl)acetamide is unique due to the combination of its functional groups. The presence of both a nitro group and a trifluoromethyl group on the phenyl ring significantly influences its chemical reactivity and biological properties. This combination is less common in similar compounds, making it a valuable molecule for various applications.
特性
分子式 |
C9H7F3N2O4 |
|---|---|
分子量 |
264.16 g/mol |
IUPAC名 |
N-[2-hydroxy-4-nitro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H7F3N2O4/c1-4(15)13-6-2-5(9(10,11)12)7(14(17)18)3-8(6)16/h2-3,16H,1H3,(H,13,15) |
InChIキー |
NVUOBTKZUFRZCZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















